molecular formula C8H11NO2 B3332051 2-Cyano-5-methylhex-2-enoic acid CAS No. 869-02-3

2-Cyano-5-methylhex-2-enoic acid

Cat. No. B3332051
CAS RN: 869-02-3
M. Wt: 153.18 g/mol
InChI Key: JPWITCRJVNDZOC-UHFFFAOYSA-N
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Description

2-Cyano-5-methylhex-2-enoic acid is a chemical compound with the molecular formula C8H11NO2 . It is also known as this compound ethyl ester .


Synthesis Analysis

The synthesis of S-pregabalin, a well-known anticonvulsant drug, involves the use of this compound . The synthesis stages were optimized using appropriate solvents and compounds to reach a straightforward and applicable method . The method avoids the use of expensive and environment pollutant reagents and solvents, and also uses a recoverable reagent .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 153.17800 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is used in the synthesis of S-pregabalin .

Scientific Research Applications

Synthesis Applications

  • Labelled Compound Synthesis : A novel method for synthesizing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, employing the synthesis of 3-methyl-3-amino-butanol, was developed to create 14 C-labelled compounds. This has implications for the production of labelled compounds for research purposes (Jessen, Selvig, & Valsborg, 2001).

  • Enantioselective Synthesis : The substance has been used in the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), involving asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium Me-DuPHOS catalyst (Burk et al., 2003).

Photoisomerization Studies

  • Photoisomerization Analysis : The photoisomerizations of protonated forms of 5-methylhex-3-en-2-one and 4-methylpent-2-enoic acid, which are structurally related to 2-cyano-5-methylhex-2-enoic acid, have been studied to understand the transformation mechanisms of these compounds (Childs et al., 1983).

Chemical Transformation and Rearrangement

  • Lactonisation and Acylation : Research has shown skeletal rearrangements occur in substances like 4-methylhex-4-enoic and 5-methylhex-4-enoic acids, closely related to this compound, during lactonisation or intramolecular acylation (Ansell, Emmett, & Grimwood, 1969).

Biosynthesis Studies

  • Amino Acid Biosynthesis : The biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica, a compound structurally similar to this compound, has been investigated using14 C-labelled precursor feeding techniques. Isoleucine was identified as a significant precursor in this process (Fowden & Mazelis, 1971).

Chemical Synthesis and Analysis

  • Synthesis of Derivative Compounds : The compound 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, derived from this compound, was synthesized and analyzed through various spectroscopic methods, highlighting its utility in chemical synthesis and analysis (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Stereochemistry and Catalytic Hydrogenation

  • Determining Absolute Configuration of Allenes : Studies involving palladium-catalysed hydrogenation of substances like 4-methylhexa-2,3-dienoic acid, related to this compound, have been conducted to determine the absolute configuration of allenes, demonstrating the compound's role in understanding molecular stereochemistry (Crombie, Jenkins, & Roblin, 1975).

properties

IUPAC Name

2-cyano-5-methylhex-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWITCRJVNDZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90708043
Record name 2-Cyano-5-methylhex-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869-02-3
Record name 2-Cyano-5-methylhex-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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